2-Fluoro-3,4-dimethoxybenzamide
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Overview
Description
2-Fluoro-3,4-dimethoxybenzamide is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzamide, where the benzene ring is substituted with fluorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,4-dimethoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3,4-dimethoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 2-fluoro-3,4-dimethoxybenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ammonia (NH3) or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
Oxidation: Formation of 2-fluoro-3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-fluoro-3,4-dimethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including their metabolism and toxicity.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong interactions, such as hydrogen bonds or van der Waals forces. The methoxy groups can also influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3,4-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-Fluoro-3,4-dimethoxyaniline: Similar structure but with an amine group instead of an amide group.
3,4-Dimethoxybenzamide: Similar structure but without the fluorine atom.
Uniqueness
2-Fluoro-3,4-dimethoxybenzamide is unique due to the presence of both fluorine and methoxy groups on the benzene ring. The fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-fluoro-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C9H10FNO3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
MDLVUCMJJKTIAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N)F)OC |
Origin of Product |
United States |
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